

Application Note: Strategic Utilization of 2-[(3,5-Dimethylphenoxy)methyl]oxirane

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Compound of Interest

Compound Name: 2-[(3,5-Dimethylphenoxy)methyl]oxirane

CAS No.: 4287-30-3

Cat. No.: B031052

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Abstract

This application note details the strategic deployment of **2-[(3,5-dimethylphenoxy)methyl]oxirane** (CAS 4287-30-3) as a versatile synthon in organic synthesis.^[1] While primarily recognized as the pivotal intermediate in the synthesis of the skeletal muscle relaxant Metaxalone, this epoxide offers broader utility in generating

-amino alcohols and 2-oxazolidinones. This guide provides validated protocols for its synthesis, regioselective ring-opening, and subsequent cyclization, emphasizing critical process parameters (CPPs) to minimize oligomerization and maximize yield.

Part 1: Chemical Profile & Strategic Utility^[1]

The 3,5-dimethylphenyl moiety is a privileged scaffold in medicinal chemistry.^[1] The methyl groups at the meta positions increase lipophilicity (

) and metabolic stability by blocking reactive sites on the aromatic ring, often extending the half-life of the resulting pharmacophore compared to unsubstituted phenyl analogs.

The title compound serves as an electrophilic "anchor," allowing researchers to attach this lipophilic tail to nucleophilic amines or thiols via the reactive epoxide ring.

Key Physicochemical Data

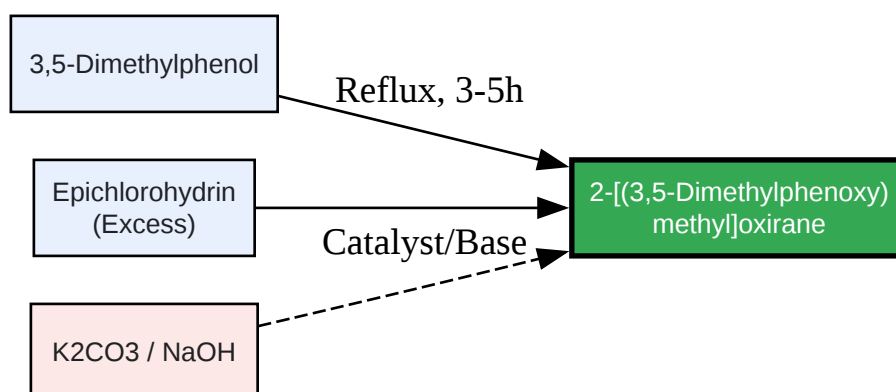
Property	Value	Relevance
CAS Number	4287-30-3	Identification
Molecular Weight	178.23 g/mol	Stoichiometry calculations
Boiling Point	135–140 °C (at 3 mmHg)	Purification via vacuum distillation
Reactivity	Electrophilic Epoxide	Susceptible to attack; regioselectivity is pH-dependent
Safety Profile	GHS08 (Health Hazard)	Potential alkylating agent (Muta. 2; Carc. 2). ^{[1][2][3][4]} Handle in fume hood.

Part 2: Synthesis of the Synthron

Objective: Preparation of **2-[(3,5-dimethylphenoxy)methyl]oxirane** from 3,5-dimethylphenol.^{[1][5]}

This protocol utilizes a Williamson ether synthesis.^[1] The use of excess epichlorohydrin is the critical control point to prevent the coupling of two phenol molecules to a single epichlorohydrin linker (dimerization).

Reaction Pathway



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Figure 1: Synthesis of the glycidyl ether synthon via base-mediated coupling.

Experimental Protocol

- Charge: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in Epichlorohydrin (46 g, 500 mmol, 5.0 equiv).
 - Note: The large excess of epichlorohydrin acts as both solvent and reactant to suppress dimer formation.
- Catalyst Addition: Add Potassium Carbonate (, anhydrous, 27.6 g, 200 mmol) or solid NaOH pellets.[1] Add a phase transfer catalyst such as TBAB (tetrabutylammonium bromide, 1 mol%) to accelerate the reaction.
- Reflux: Heat the mixture to reflux (approx. 115°C) for 3–5 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 4:1).
- Work-up:
 - Cool to room temperature.[1][6]
 - Filter off inorganic salts.[1]
 - Distill off excess epichlorohydrin under reduced pressure (recover for reuse).[1]
- Purification: The residue is an oil.[1] For high purity (>98%), perform vacuum distillation (bp ~135°C @ 3 mmHg).[1]
- Yield: Expected yield is 85–92%.[1]

Part 3: Application Protocols

Protocol A: Regioselective Aminolysis (General)

Objective: Synthesis of

-amino alcohols (e.g., beta-blocker analogs).[1]

Nucleophilic attack on the epoxide by primary amines typically occurs at the less substituted (terminal) carbon under basic/neutral conditions due to steric hindrance.

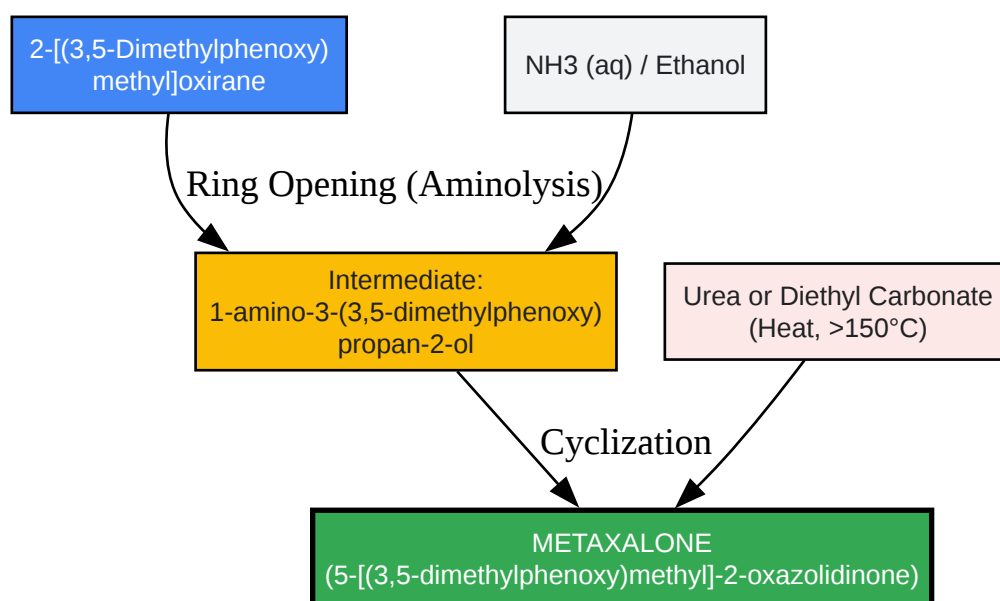
Step-by-Step:

- Dissolve **2-[(3,5-dimethylphenoxy)methyl]oxirane** (1.0 equiv) in Isopropanol or Ethanol (5 mL/mmol).
- Add the nucleophilic amine (e.g., isopropylamine, 1.2–1.5 equiv).[1]
- Heat to reflux for 2–4 hours.
- Concentrate in vacuo.[1] The product is usually a solid or viscous oil that can be recrystallized from hexane/ether or converted to the HCl salt for stability.

Protocol B: Synthesis of Metaxalone (Case Study)

Objective: Conversion of the synthon into the oxazolidinone pharmacophore.

This workflow mimics the industrial production of Metaxalone. It involves ring-opening with ammonia followed by cyclization, or direct fusion with urea.[1]



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Figure 2: Two-step conversion of the epoxide synthon to Metaxalone.[1]

Experimental Protocol:

- Step 1: Ring Opening
 - Mix the epoxide (10 mmol) with concentrated aqueous ammonia (30 mL) and ethanol (30 mL) in a pressure vessel or sealed tube.
 - Heat at 60–80°C for 4 hours.
 - Cool, concentrate to dryness to obtain 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol.[1]
- Step 2: Cyclization (Urea Fusion Method)
 - Mix the amino-alcohol intermediate (crude) intimately with Urea (15 mmol).[1]
 - Heat the melt to 170–180°C for 2–3 hours. Ammonia gas will evolve (use a scrubber).[1]
 - Purification: Cool the melt. Recrystallize the solid from ethyl acetate or acetone.[1]
 - Target: White crystalline solid, mp 121–123°C (Lit.[1] value for Metaxalone).

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Yield (Synthesis)	Polymerization of Epichlorohydrin	Ensure Epichlorohydrin is in large excess (5x) and water is minimized during initial mixing.
Dimer Formation	Phenol concentration too high	Slow addition of phenol to the base/epichlorohydrin mixture.
Incomplete Cyclization	Temperature too low	The urea fusion requires >160°C to drive off ammonia and close the ring.
Coloration (Yellow/Brown)	Oxidation of phenol	Perform reactions under Nitrogen () atmosphere. Use fresh 3,5-dimethylphenol.[1]

Safety & Toxicology Note

- Genotoxicity: Glycidyl ethers are suspected mutagens (Ames positive).[1] All handling of the pure epoxide must occur in a certified chemical fume hood with double-gloving (Nitrile/Laminate).
- Neutralization: Spills should be treated with aqueous NaOH to hydrolyze the epoxide ring to the less toxic diol species.

References

- Compound Identification: National Center for Biotechnology Information.[1] (2025).[1][2][3][4][6] PubChem Compound Summary for CID 20268, **2-[(3,5-Dimethylphenoxy)methyl]oxirane**. Retrieved from [Link]
- Metaxalone Synthesis (Patent): Lunsford, C. D. (1962).[1] 5-Aryloxymethyl-2-oxazolidinones and method of making. U.S. Patent No.[1][4] 3,062,827.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

- Mechanistic Insight: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed., Chapter 20: Nucleophilic substitution at the carbonyl group).[1] Oxford University Press.[1] (General reference for epoxide ring-opening mechanisms).

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Sources

- 1. 2-[(3,5-dimethylphenoxy)methyl]oxirane | 4287-30-3 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Metaxalone | C₁₂H₁₅NO₃ | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metaxalone synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
- 6. [trungtamthuoc.com](https://www.trungtamthuoc.com) [[trungtamthuoc.com](https://www.trungtamthuoc.com)]
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